![molecular formula C19H16N4O6S B2682903 Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 847191-23-5](/img/structure/B2682903.png)
Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a furan derivative with a complex pyrimidine structure attached via a thioether linkage. Furan derivatives are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring and the pyrimidine ring are both aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan derivatives are known to undergo a variety of reactions. For example, they can participate in Diels–Alder reactions, Michael additions, and other types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan and pyrimidine rings could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structural similarities to the query chemical have been synthesized through complex chemical reactions, involving intermediates such as imidazo[1,2-a]pyridines and pyrimidines. These syntheses involve reactions like condensation, bromination, and Suzuki coupling, highlighting the compound's role in developing novel heterocyclic compounds with potential biological activity. For instance, novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and excellent in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum were synthesized, demonstrating the compound's relevance in medicinal chemistry and drug discovery processes (Ismail et al., 2004).
Potential Biological Activity
Derivatives of furan and pyrimidine, similar to the query chemical, have shown significant potential as antibacterial, antifungal, and anti-tubercular agents. For example, tetrahydropyrimidine–isatin hybrids were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity, suggesting the compound's utility in developing new antimicrobial agents (Akhaja & Raval, 2012).
Antimicrobial Applications
Specific compounds synthesized from similar structures have demonstrated pronounced plant-growth regulatory activity and potential as antimicrobial agents. These findings indicate the compound's application in agriculture and antimicrobial drug development, underscoring the broad spectrum of its scientific utility (Aniskova, Grinev, & Yegorova, 2017).
Mecanismo De Acción
Target of Action
The compound contains a furan ring, which is a common motif in many biologically active compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Mode of Action
Without specific information on the compound, it’s difficult to provide a detailed explanation of its mode of action. Many furan derivatives exert their effects by interacting with various enzymes or receptors in the body .
Biochemical Pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways affected by this compound. Furan derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-22-15-13(17(24)23(2)19(22)26)16(21-14(20-15)11-5-4-8-28-11)30-9-10-6-7-12(29-10)18(25)27-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCAHHVNUUTPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=CC=C(O4)C(=O)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

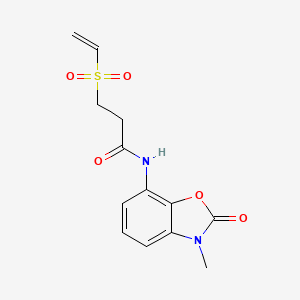

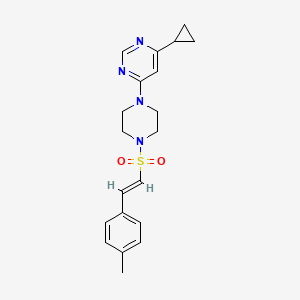
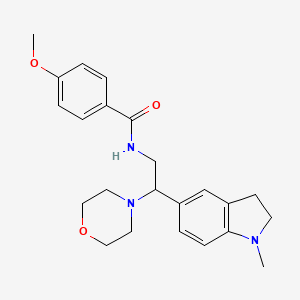
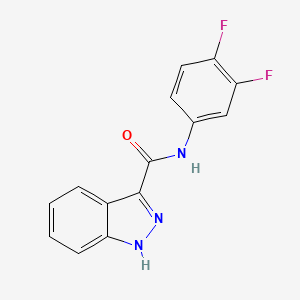
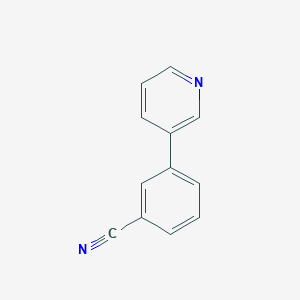
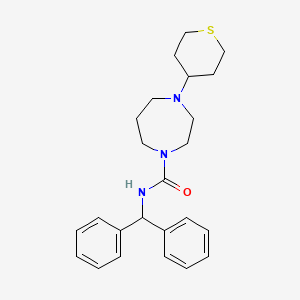

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)
![(E)-4-(Dimethylamino)-N-[(3-pyridin-4-ylphenyl)methyl]but-2-enamide](/img/structure/B2682837.png)
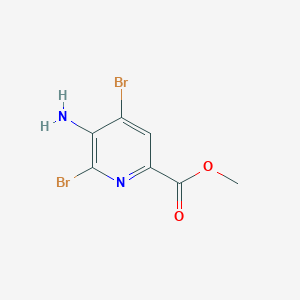
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)
